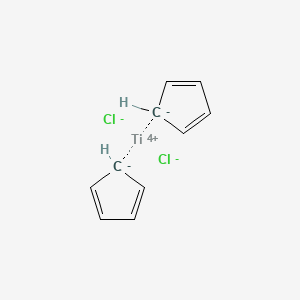

Bis(cyclopentadienyl)titanium chloride

Description

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Dichloro-bis(etanidazole 5-cyclopentadienyl)titanium(IV) and some related complexes were compared with cis-dichlorodiammineplatinum(II) in rats for acute anti-inflammatory activity against carrageenan paw edema, anti-arthritic activity against developing and established adjuvant induced polyarthritis, immunosuppressant activity in a local graft versus host assay, irritant effects at sites of administration (paw, skin, peritoneum) and nephro- and gastro-toxicities. These titanium complexes, like cisplatin and its hydrolysis products, in vivo exhibited both anti-inflammatory and anti-arthritic activity as well as immunosuppressant effects. Nephro- and gastro-toxicity were much less severe than in rats given platinum complexes. In vitro they selectively inhibited (3)H-thymidine incorporation by isolated thymocytes and prevented the germination of radish seeds. When given intraperitoneally, the anti-inflammatory activity may partly be due to a counter-irritant phenomenon since the titanium derivatives elicited an acute peritoneal effusion if they were injected towards the omentum. However, when injected subcutaneously or applied in dimethylformamide or dimethylsulfoxide to the skin, they manifested both anti-inflammatory and anti-arthritic activity without irritancy or much local skin damage. They might therefore have the potential of being useful drugs, especially if released slowly. |

|---|---|

Molecular Formula |

C10H10Cl2Ti |

Molecular Weight |

248.96 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;titanium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 |

InChI Key |

YMNCCEXICREQQV-UHFFFAOYSA-L |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Ti+4] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Ti+4] |

Color/Form |

Bright red acicular crystals from toluene Reddish-orange crystalline solid |

density |

1.6 (NTP, 1992) 1.60 |

melting_point |

552 °F (NTP, 1992) 289 °C +/- 2 deg |

physical_description |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992) Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] |

solubility |

Decomposes (NTP, 1992) Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride |

Origin of Product |

United States |

Modification of the Cyclopentadienyl Cp Ligands

Altering the cyclopentadienyl (B1206354) rings is a fundamental strategy to influence the core characteristics of the titanocene (B72419) complex. Introducing substituents onto the Cp rings can significantly impact the compound's stability, reactivity, and solubility.

Steric and Electronic Tuning: The introduction of alkyl, aryl, or silyl (B83357) groups onto the Cp rings can modify the steric bulk around the titanium center. This steric hindrance can influence the substrate selectivity in catalytic applications, such as olefin polymerization, by controlling access to the active site. nouryon.comchemicalbook.com Electron-donating or electron-withdrawing substituents can also alter the electronic properties of the titanium center, thereby modulating its reactivity and catalytic turnover frequency.

Enhancing Stability and Solubility: The parent compound, Cp₂TiCl₂, has poor solubility in aqueous solutions, which can limit its biological applications. nih.gov Functionalizing the Cp rings with hydrophilic groups can improve water solubility and bioavailability. Furthermore, strategic substitutions can enhance the stability of the Cp-Ti bond, which has a dissociation half-life of approximately 57 hours in aqueous environments, potentially leading to more persistent activity. nih.gov

Substitution of the Anionic Chloride Ligands

The titanium-chloride bonds in bis(cyclopentadienyl)titanium dichloride are relatively labile and susceptible to substitution by a wide range of nucleophiles. wikipedia.orgwordpress.com This reactivity is a cornerstone of designing derivatives for specific functions.

Anticancer Drug Development: A primary focus of ligand substitution has been the development of more stable and effective anticancer agents. The rapid hydrolysis of the chloride ligands in aqueous solution is a key limitation of the parent compound. nih.govchemicalbook.com Replacing the chlorides with more robust anionic ligands, such as carboxylates, dithiocarbamates, or oximates, can create more stable prodrugs. nih.gov The principle is to design a complex that remains intact during transport and releases the cytotoxic [Cp₂Ti]²⁺ moiety more selectively at the target site.

Reagents for Organic Synthesis: The substitution of chloride ligands with carbon-based groups has led to the development of highly specific and valuable reagents in organic chemistry. For instance, reaction with methyllithium (B1224462) or methylmagnesium chloride yields the Petasis reagent (Cp₂Ti(CH₃)₂), used for converting esters into vinyl ethers. wikipedia.org Similarly, reaction with trimethylaluminum (B3029685) produces the Tebbe reagent, which is widely used for carbonyl methylenation. nouryon.comwikipedia.org

Bio Conjugation and Surface Functionalization

A more advanced design principle involves attaching the entire titanocene (B72419) framework to larger molecules or solid supports to impart targeted functionality.

Targeted Drug Delivery: To improve cancer specificity, the titanocene moiety has been conjugated to "vector" molecules that can target specific biological markers. An example includes linking the complex to a selective estrogen receptor modulator (SERM) to target estrogen-receptor-positive cancer cells. nih.gov This approach aims to concentrate the therapeutic agent at the tumor site, potentially increasing efficacy.

Heterogeneous Catalysis and Materials Science: For applications in catalysis and localized therapies, the titanocene complex can be grafted onto solid supports. Researchers have attached titanocene derivatives to the surface of ceramic materials like mesoporous silica (B1680970) and hydroxyapatite. nih.gov This strategy is explored for creating bone fillers for the treatment of bone tumors, where the surface-bound metallodrug could prevent tumor recurrence. nih.gov In catalysis, immobilization on a solid support facilitates the separation and reuse of the catalyst.

The following table summarizes key ligand design principles and the resulting applications for derivatives of bis(cyclopentadienyl)titanium chloride.

| Design Principle | Ligand Modification | Example Derivative | Targeted Application |

| Steric/Electronic Tuning | Substitution on Cyclopentadienyl (B1206354) (Cp) rings | Substituted (Cp-R)₂TiCl₂ | Catalysis (e.g., Olefin Polymerization) nouryon.comchemicalbook.com |

| Improved Stability/Solubility | Replacement of Chloride (Cl⁻) ligands with carboxylates, oximates, etc. | Novel enantiopure cyclopentadienyl Ti(IV) oximato compounds nih.gov | Anticancer Agents nih.gov |

| Specific Reactivity | Replacement of Chloride (Cl⁻) ligands with alkyl groups | Petasis Reagent: Cp₂Ti(CH₃)₂ wikipedia.org | Organic Synthesis (Carbonyl Olefination) wikipedia.org |

| Specific Reactivity | Reaction with organoaluminum reagents | Tebbe Reagent: Cp₂TiCl(CH₂)Al(CH₃)₂ nouryon.comwikipedia.org | Organic Synthesis (Carbonyl Methylenation) nouryon.comwikipedia.org |

| Targeted Delivery | Conjugation of the titanocene moiety to a biomolecule | Titanocenyl dichloride moiety vectorized by a SERM nih.gov | Targeted Anticancer Therapy nih.gov |

| Surface Functionalization | Grafting the titanocene moiety onto a solid support | Titanocene grafted onto mesoporous silica nih.gov | Localized Cancer Treatment (Bone Tumors) nih.gov |

Iv. Reaction Mechanisms and Fundamental Reactivity Studies

Single Electron Transfer (SET) Mechanisms

The hallmark of bis(cyclopentadienyl)titanium(III) chloride's reactivity is its function as a single-electron reductant. wikipedia.org The process is initiated by the transfer of a single electron from the titanium(III) center to a coordinated substrate. wikipedia.org A prominent example of this is the anti-Markovnikov opening of epoxides. wikipedia.org The mechanism commences with the Lewis acidic 15-electron monomer, Cp₂TiCl, binding to the epoxide. wikipedia.org This is followed by an electron transfer to the coordinated epoxide, which results in the homolytic cleavage of a carbon-oxygen bond, generating an alkyl-centered radical and a titanium(IV) species with a strong oxygen-titanium bond. wikipedia.org The formation of this stable Ti-O bond, coupled with the release of ring strain in the epoxide, provides the thermodynamic driving force for this transformation. wikipedia.org

The single electron reduction of enones is another key reaction, which proceeds via a similar SET mechanism to produce allylic radicals that can be subsequently trapped. wikipedia.org The efficiency of these SET processes is influenced by the electronic environment of the titanium center. Kinetic studies on related systems have provided insight into the rates of subsequent reactions. For instance, rate constants for hydrogen atom transfer from water and methanol (B129727) complexes of bis(cyclopentadienyl)titanium(III) chloride to a secondary alkyl radical have been determined, highlighting the facility of these subsequent steps. nih.govdocumentsdelivered.com

| H-Atom Donor Complex | Solvent | Temperature | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Cp₂Ti(III)Cl-H₂O | THF | Ambient | 1.0 x 10⁵ |

| Cp₂Ti(III)Cl-D₂O | THF | Ambient | 2.27 x 10⁴ (derived from kH/kD = 4.4) |

| Cp₂Ti(III)Cl-MeOH | Benzene (0.95 M MeOH) | Ambient | 7.5 x 10⁴ |

Generation and Trapping of Radical Intermediates

The single-electron transfer from bis(cyclopentadienyl)titanium(III) chloride to organic substrates is a powerful method for the generation of radical intermediates. wikipedia.org The cleavage of epoxides, for instance, produces β-titanoxy radicals. wikipedia.org The fate of these transient species is dictated by the reaction conditions and the presence of trapping agents. wikipedia.org

Intermolecular Trapping: The generated radical intermediates can be intercepted by a variety of external reagents. In the presence of hydrogen atom donors such as 1,4-cyclohexadiene (B1204751), tert-butylthiol, or water, the radical is quenched to form an alcohol product. wikipedia.org Activated alkenes, like acrylates and acrylonitriles, can also effectively trap these radicals, leading to the formation of new carbon-carbon bonds in a Michael-type addition. wikipedia.org

Intramolecular Trapping: When the substrate contains a suitably positioned unsaturated moiety (e.g., an alkene, alkyne, or carbonyl group), the initially formed radical can undergo intramolecular cyclization. wikipedia.org This strategy has been successfully employed in the synthesis of complex cyclic and polycyclic natural products. wikipedia.org

Trapping by a Second Equivalent of Reagent: In the absence of other trapping agents, the radical intermediate can react with a second equivalent of bis(cyclopentadienyl)titanium(III) chloride. wikipedia.org This reaction traps the radical as an alkyl-titanium(IV) species. wikipedia.org This intermediate can then undergo further reactions, such as β-hydride elimination to yield an olefin, a process that is particularly favored for tertiary radical species. wikipedia.org

Bimolecular Homolytic Substitution (SH₂) Processes

While SET is a dominant mechanism, studies have also implicated bimolecular homolytic substitution (SH₂) pathways in the reactivity of bis(cyclopentadienyl)titanium complexes. The high reactivity of the related bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) in the presence of air has been attributed to an SH₂ mechanism. scirp.org This process involves the conversion of peroxyl radicals into new, efficient initiating radicals. scirp.org The occurrence of this SH₂ pathway has been substantiated by both density functional theory (DFT) calculations and electron spin resonance (ESR) experiments. scirp.org This mechanistic understanding has been applied to the development of novel methods for the synthesis of titanium-based nanoparticles. scirp.org

Ligand Exchange and Substitution Mechanisms

The ligands on the titanium center can be exchanged or substituted, influencing the reactivity of the complex. It has been demonstrated that the substitution of an alkoxide (OR) group by a chloride ligand, through the action of HCl on quasi-tetrahedral bis-cyclopentadienyltitanium complexes, is a stereospecific process that proceeds with retention of configuration at the titanium center. rsc.org

The chloride ligand in bis(cyclopentadienyl)titanium chloride and its parent dichloride can be displaced by a wide range of nucleophiles. wordpress.com Anion exchange reactions are common, allowing for the synthesis of derivatives with pseudohalide or sulfido ligands. wordpress.com For instance, reaction with NaSH leads to the formation of sulfido derivatives. wordpress.com These substitution reactions are crucial for the preparation of other important organotitanium reagents, such as the Petasis and Tebbe reagents, from the parent bis(cyclopentadienyl)titanium dichloride. wordpress.com

| Starting Complex | Reagent | Product | Reaction Type |

|---|---|---|---|

| [(cp)(cp′)Ti(OR¹)(OR²)] | HCl | [(cp)(cp′)Ti(OR¹)Cl] | Stereospecific Substitution (retention) rsc.org |

| Cp₂TiCl₂ | NaSH | Cp₂Ti(SH)₂ | Anion Exchange wordpress.com |

| Cp₂TiCl₂ | Li₂S₅ | Cp₂TiS₅ | Anion Exchange wordpress.com |

| Cp₂TiCl₂ | Bidentate Schiff Base (SBH) / Et₃N | [Cp₂Ti(SB)Cl] | Chloride Substitution ias.ac.in |

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and the understanding of transition state structures. In reactions involving this compound, various intermediate species have been proposed and studied. The primary intermediates are the carbon-centered radicals formed after the initial SET event. wikipedia.org As mentioned, these can be further trapped to form stable alkyl-titanium(IV) species. wikipedia.org

Spectroscopic methods and computational studies have been instrumental in probing these transient species. Electron spin resonance (ESR) has been used to investigate the radical species generated in these reactions. scirp.org Broken symmetry density functional theory (DFT) calculations have been employed to compute the spin density of the ground state of the dimeric form of the reagent. wikipedia.orgwikiwand.com In the deoxygenation of epoxy alcohols, a "Wittig-like" four-membered ring transition state leading to a metallaoxetane intermediate has been proposed to explain the elimination of a Cp₂Ti=O species.

Solvent Effects on Reactivity and Equilibrium

The solvent plays a critical role in modulating the structure and reactivity of this compound. wikipedia.org In the solid state and in non-coordinating solvents, the compound exists as a chlorine-bridged dimer, [(C₅H₅)₂TiCl]₂. wikipedia.org However, in the presence of a suitable two-electron donor solvent (solv), such as tetrahydrofuran (B95107) (THF), this dimer reversibly dissociates. wikipedia.orgwikiwand.com This dissociation establishes a chemical equilibrium between the dimeric form and a monomeric, solvent-coordinated species, [(C₅H₅)₂Ti(solv)Cl]. wikipedia.orgwikiwand.com

2 [(C₅H₅)₂TiCl] ⇌ [(C₅H₅)₂TiCl]₂

[(C₅H₅)₂TiCl] + THF ⇌ [(C₅H₅)₂Ti(THF)Cl]

This equilibrium is crucial, as the monomeric form is believed to be the reactive species in many transformations. wikipedia.org The coordination of the solvent to the titanium center is essential for breaking up the dimer and making the Lewis acidic metal center available to coordinate with the substrate. wikipedia.org EPR studies have shown that in toluene, the dimeric form persists, while in a coordinating solvent like 2-methyltetrahydrofuran (B130290) (MTHF), the complex dissociates to give the monomeric species. cas.cz This solvent-dependent behavior is a key factor in controlling the reactivity and outcome of reactions mediated by this reagent.

| Solvent | Temperature | Observed Species (via EPR) | g-value(s) |

|---|---|---|---|

| Toluene | 23 °C | Dimer (broad signal) | g = 1.98 |

| Toluene | -130 °C | Dimer (triplet state) | g|| = 1.999, g⊥ = 1.972 |

| 2-Methyltetrahydrofuran (MTHF) | 23 °C | Monomer·MTHF | g = 1.979 |

| 2-Methyltetrahydrofuran (MTHF) | -140 °C | Monomer·MTHF | g₁ = 1.994, g₂ = 1.980, g₃ = 1.963 |

V. Catalysis in Organic Synthesis

Carbon-Carbon Bond Formation

The generation of carbon-centered radicals via SET from the Ti(III) center is a cornerstone of the synthetic utility of bis(cyclopentadienyl)titanium chloride. These radicals can participate in a range of C-C bond-forming reactions.

This compound promotes the reductive ring-opening of epoxides to generate β-titanoxy radical intermediates. nih.gov This process is initiated by a single-electron transfer from the Lewis acidic Ti(III) center to the coordinated epoxide, a step driven by the formation of a strong titanium-oxygen bond and the release of ring strain. wikipedia.org A key feature of this reaction is its pronounced regioselectivity. The homolytic cleavage of the C-O bond occurs at the less substituted carbon, leading to the more stable radical intermediate. mdpi.com This results in an anti-Markovnikov ring-opening, providing the complementary regioselectivity to that observed with traditional metal hydride reagents like lithium aluminium hydride, which typically yield the Markovnikov alcohol. wikipedia.org

| Reaction Type | Reagent | Key Feature | Product |

| Epoxide Reduction | This compound / H-donor | Anti-Markovnikov regioselectivity | More substituted alcohol |

| Epoxide Reduction | Lithium Aluminium Hydride (LiAlH₄) | Markovnikov regioselectivity | Less substituted alcohol |

This compound is effective in promoting both Pinacol (B44631) and McMurry coupling reactions of aldehydes and ketones. wikipedia.org These reactions involve the reductive coupling of two carbonyl groups.

The Pinacol coupling reaction results in the formation of a 1,2-diol. The reaction proceeds through the generation of ketyl radicals via single-electron transfer from the Ti(III) reagent to the carbonyl substrates. These radicals then dimerize to form a titanium pinacolate intermediate, which upon hydrolytic workup, yields the diol product. Excellent D,L-meso stereoselectivities have been achieved in titanocene(III)-mediated pinacol couplings of α,β-unsaturated and aromatic aldehydes and ketones. rsc.org

Barbier-type reactions, involving the addition of an organometallic species to a carbonyl compound, can be effectively mediated by this compound. wikipedia.org In this context, the reaction typically involves aldehydes or ketones and allylic electrophiles. wikipedia.orgrsc.org The proposed mechanism involves the Ti(III)-mediated generation of an allyl radical from an allylic halide or a related precursor. wikipedia.orgrsc.org This allyl radical is then trapped by a Ti(III)-coordinated carbonyl substrate, leading to the formation of a new carbon-carbon bond and the corresponding homoallylic alcohol after workup. rsc.org This methodology has been applied to the synthesis of natural products, such as acyclic hydroxylated terpenes. rsc.org

| Substrate 1 | Substrate 2 | Product Type | Key Intermediate |

| Aldehyde/Ketone | Allyl Halide | Homoallylic Alcohol | Allyl Radical |

| Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone | Diol | Ketyl Radical |

A titanium-catalyzed Reformatsky-type coupling between α-halo ketones and aldehydes has been developed, affording β-hydroxy ketones. nih.gov This reaction proceeds under mild, neutral conditions that are compatible with various functional groups, including other ketones. The catalytic cycle is proposed to involve a bis(cyclopentadienyl)titanium enolate intermediate. nih.gov This contrasts with the classic Reformatsky reaction, which traditionally uses stoichiometric zinc to generate a zinc enolate (a Reformatsky reagent) from an α-halo ester. organic-chemistry.org The titanium-catalyzed version expands the scope of this useful C-C bond-forming reaction to include α-halo ketone substrates.

This compound is a powerful reagent for initiating intramolecular radical cyclizations, particularly through the ring-opening of epoxides. rsc.org The radical generated from the epoxide can be trapped intramolecularly by a suitably positioned acceptor moiety, such as an alkene, alkyne, or nitrile. wikipedia.orgrsc.org These cyclizations have proven valuable in constructing complex polycyclic skeletons found in numerous natural products. wikipedia.orgrsc.org

Enantioselectivity in these reactions is typically achieved by using an enantiopure starting material. rsc.org By starting with a chiral, non-racemic epoxide (often prepared via asymmetric epoxidation methods), the chirality is transferred to the cyclized product. The radical cyclization step itself often proceeds with high levels of stereoselectivity, allowing for the construction of stereodefined cyclic and polycyclic systems. rsc.org For instance, a highly stereoselective radical cyclization of a trisubstituted epoxide to an α,β-unsaturated ketone was a key step in the total synthesis of (±)-platencin, yielding a single stereoisomer. rsc.org Similarly, chiral tricyclic β-lactams have been synthesized via intramolecular radical cyclization of enantiopure epoxides. rsc.org

Reduction and Deoxygenation Transformations

Beyond its role in C-C bond formation, this compound is a versatile reagent for reduction and deoxygenation reactions. acs.org These transformations often originate from the same radical intermediates generated from epoxides.

The treatment of an epoxide with this compound can lead to two primary outcomes depending on the reaction conditions and substrate structure. mdpi.com

Reduction: In the presence of a good hydrogen-atom donor (e.g., 1,4-cyclohexadiene (B1204751), water, or tert-butyl thiol), the intermediate β-titanoxy radical is trapped and reduced to the corresponding alcohol. wikipedia.orgmdpi.com This provides a reliable method for the anti-Markovnikov reduction of epoxides. mdpi.com

Deoxygenation: In the absence of an efficient H-atom donor, the radical intermediate can be trapped by a second equivalent of the Ti(III) reagent. rsc.org This leads to the formation of an organotitanium(IV) species which can subsequently eliminate a titanium(IV) oxide species to furnish an alkene. rsc.org This pathway represents a formal deoxygenation of the epoxide. This deoxygenation is particularly efficient for terminal vinyl epoxides. rsc.org

Furthermore, the reagent can deoxygenate other functional groups. Benzylic and allylic alcohols can be deoxygenated under mild conditions using superstoichiometric amounts of this compound. wikipedia.org Cyclic and benzylic ketones are also readily reduced to their corresponding alcohols. wikipedia.org

| Substrate | Conditions | Major Product | Transformation |

| Epoxide | Cp₂TiCl, H-atom donor (e.g., H₂O) | Alcohol | Reduction |

| Epoxide | Cp₂TiCl (excess), no H-atom donor | Alkene | Deoxygenation |

| Allylic/Benzylic Alcohol | Cp₂TiCl (superstoichiometric) | Alkane | Deoxygenation |

| Benzylic Ketone | Cp₂TiCl | Secondary Alcohol | Reduction |

Reduction of Carbonyl Compounds

This compound is an effective catalyst for the reduction of certain carbonyl compounds, particularly cyclic and benzylic ketones, to their corresponding alcohols. chemdad.com The mechanism of this transformation is believed to proceed through a titanaoxirane intermediate. This intermediate is formed upon treatment of the carbonyl compound with the Cp₂TiCl/Mn system and is subsequently hydrolyzed to yield the alcohol product.

The reaction is initiated by the single-electron transfer from the Ti(III) center to the carbonyl group. This process is facilitated by the Lewis acidic nature of the titanium complex, which coordinates to the carbonyl oxygen. chemdad.com The resulting radical intermediate is then further reduced and protonated during workup to afford the final alcohol product. This method offers a valuable alternative to traditional hydride-based reductions.

Alcohol Deoxygenation

The deoxygenation of alcohols, particularly benzylic and allylic alcohols, can be achieved using catalytic amounts of this compound. This transformation is significant in organic synthesis for the removal of hydroxyl groups. A notable application of this reaction is the highly chemoselective deoxygenation of leurosine to prepare anhydrovinblastine, a key intermediate in the synthesis of the chemotherapeutic agent vinorelbine. chemdad.com

The catalytic system often employs a silane (B1218182), such as Me(EtO)₂SiH, as both a hydrogen atom donor and a regenerating agent for the active Ti(III) species from the Ti(IV) state. The reaction is thought to proceed via a Ti(III)/Ti(IV) catalytic cycle. The substrate scope for aliphatic alcohols, however, is reported to be more limited under these conditions.

Reduction of Carboxylic Acid Derivatives

Bis(cyclopentadienyl)titanium dichloride serves as a precatalyst for the reduction of various carboxylic acid derivatives, including the conjugate reduction of α,β-unsaturated esters and amides. researchgate.net This catalytic system provides an efficient and chemoselective method for the 1,4-reduction of these electron-deficient systems. The reaction typically employs an amine hydrochloride as a proton source, avoiding the need for handling potentially hazardous hydrogen gas.

The scope of this reaction is broad, encompassing cyclic and acyclic α,β-unsaturated ketones, esters, aldehydes, and amides. This method is valued for its ability to selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact, providing access to saturated carbonyl compounds.

| Substrate (α,β-Unsaturated Carbonyl Compound) | Product | Yield (%) |

|---|---|---|

| Cyclohexenone | Cyclohexanone | 95 |

| Chalcone | Dihydrochalcone | 98 |

| Ethyl crotonate | Ethyl butyrate | 85 |

| Cinnamamide | 3-Phenylpropanamide | 92 |

Dehalogenation and Dehydroxylation Reactions

Bis(cyclopentadienyl)titanium dichloride, in combination with Grignard reagents, facilitates the reductive dehalogenation of aryl and vinyl halides. nouryon.com This catalytic system provides a method for the cleavage of carbon-halogen bonds. For instance, the reaction of aryl bromides with Grignard reagents in the presence of a catalytic amount of Cp₂TiCl₂ leads to the corresponding dehalogenated arenes.

In the context of dehydroxylation, the Cp₂TiCl system is particularly effective for the reductive opening of epoxides to generate allylic alcohols from trisubstituted epoxides. nih.gov This reaction proceeds via a radical mechanism where the initial epoxide ring-opening is followed by the elimination of a β-hydrogen atom. This transformation is distinct from a simple dehydroxylation but represents a significant reductive transformation of a hydroxyl-containing functional group (an epoxide) to an alkene-containing one (an allylic alcohol).

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| Bromobenzene | EtMgBr, cat. Cp₂TiCl₂ | Benzene | Good |

| 1-Bromonaphthalene | n-BuMgCl, cat. Cp₂TiCl₂ | Naphthalene | Good |

| 1,2-Epoxy-1-methylcyclohexane | Cp₂TiCl | 2-Methyl-2-cyclohexen-1-ol and 1-methylcyclohexene | High |

Other Catalytic Organic Transformations

Debromoboration

Bis(cyclopentadienyl)titanium dichloride has been mentioned as a catalyst in debromoboration reactions. However, detailed research findings and specific examples of this catalytic application are not extensively documented in readily available literature. This suggests that while the potential for such a reaction exists, it may be a less common or more specialized application of this catalyst system.

Bis-silylation of Unsaturated Hydrocarbons

The bis-silylation of unsaturated hydrocarbons, such as alkenes and alkynes, is a reaction catalyzed by bis(cyclopentadienyl)titanium dichloride. researchgate.net This transformation involves the addition of two silyl (B83357) groups across a double or triple bond. The catalytically active species is thought to be a low-valent titanium complex, TiCp₂, which is generated in situ.

The reaction mechanism is generally believed to proceed through several key steps: oxidative addition of the disilane (B73854) to the titanium center, insertion of the unsaturated hydrocarbon into the titanium-silyl bond, and finally, reductive elimination to yield the bis-silylated product and regenerate the catalyst. This method provides a route to vicinally disubstituted organosilanes, which are valuable intermediates in organic synthesis.

| Unsaturated Hydrocarbon | Silylating Agent | Product | Yield (%) |

|---|---|---|---|

| Isoprene | Chlorotriethylsilane | 1,4-Bis(triethylsilyl)-2-methyl-2-butene | 91 |

| p-Chlorostyrene | Chlorodimethylphenylsilane | 1-(p-Chlorophenyl)-1,2-bis(dimethylphenylsilyl)ethane | 72 |

| Ethylene (B1197577) | Disilane | 1,2-Disilylethane | Theoretical Study |

C-O Bond Cleavage Reactions

This compound, particularly in its titanium(III) oxidation state (Cp₂TiCl), is a potent reagent for mediating the cleavage of carbon-oxygen bonds, most notably in the ring-opening of epoxides. wikipedia.org This reagent, often referred to as the Nugent–RajanBabu reagent, facilitates the anti-Markovnikov opening of epoxides, yielding the corresponding alcohol. wikipedia.orgwikiwand.com This regioselectivity is complementary to that achieved with traditional metal hydride reagents like lithium aluminium hydride. wikipedia.org

The process is initiated by the coordination of the Lewis acidic Ti(III) center to the epoxide oxygen. wikipedia.org A single-electron transfer (SET) from the titanium complex to the coordinated epoxide follows, resulting in the homolytic cleavage of one of the C-O bonds. wikipedia.org This step generates a carbon-centered radical and an oxygen-bound titanium(IV) species. wikipedia.orgwikiwand.com The reaction is driven by the formation of the strong titanium-oxygen bond and the release of ring strain from the epoxide. wikipedia.orgwikiwand.com In the presence of a hydrogen atom donor, such as 1,4-cyclohexadiene or water, the intermediate radical is quenched to form the final alcohol product. wikipedia.orgwikiwand.com

The active catalytic species is the 15-electron monomer, Cp₂TiCl, which is in equilibrium with its dimeric form, [(C₅H₅)₂TiCl]₂, in coordinating solvents like tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org Beyond epoxides, this system has demonstrated efficacy in the deoxygenation of benzylic and allylic alcohols under mild conditions. wikiwand.com

Table 1: C-O Bond Cleavage Reactions Catalyzed by this compound

| Reaction Type | Substrate | Key Features | Product |

|---|---|---|---|

| Epoxide Ring-Opening | Epoxides | Anti-Markovnikov regioselectivity; single-electron transfer mechanism. | Alcohols |

| Deoxygenation | Benzylic Alcohols | Mild reaction conditions. | Corresponding Alkanes |

Photocatalytic Organic Transformations

The application of bis(cyclopentadienyl)titanium compounds has expanded into the field of photocatalysis, where light energy is used to drive organic transformations. rsc.orgrsc.org Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) can function as a highly effective photocatalyst. rsc.org Upon irradiation with light, Cp₂TiCl₂ undergoes a ligand-to-metal charge transfer (LMCT) excitation, generating a high-energy excited state. rsc.org To enhance the catalytic cycle and prolong the lifetime of the photoactive species, a reducing agent can be introduced to quench this excited state, which ultimately yields the potent single-electron transfer catalyst, Cp₂TiCl (the Ti(III) species). rsc.org

This photocatalytically generated Ti(III) species has been successfully utilized in a variety of reactions, including epoxide ring-opening, debromoboration, and the reduction of carboxylic acid derivatives. rsc.org The strategy of combining Cp₂TiCl₂ with traditional photocatalysis enables cooperative catalysis, overcoming the limitations often associated with a single catalytic cycle. rsc.org

Furthermore, Cp₂TiCl₂ has been incorporated into multicomponent photoinitiating systems. For instance, a system comprising Cp₂TiCl₂, a silane such as tris(trimethylsilyl)silane (B43935), and an onium salt has been shown to be highly efficient for visible-light-induced polymerization reactions, working effectively even under aerated conditions. researchgate.net

Table 2: Photocatalytic Applications of this compound

| Transformation Type | Role of Cp₂TiCl₂ | Light Source | Key Outcome |

|---|---|---|---|

| Epoxide Ring-Opening | Photocatalyst | UV/Visible Light | Generation of radical intermediates for further reaction. rsc.org |

| Reduction of Carboxylic Acid Derivatives | Photocatalyst | UV/Visible Light | Formation of reduced products via single-electron transfer. rsc.org |

| Free Radical Promoted Polymerization | Photoinitiator Component | Visible Light (λ > 400 nm) | Highly efficient polymerization in the presence of a silane and an onium salt. researchgate.net |

Vi. Polymerization Science and Technology

Olefin Polymerization Catalysis

In the realm of olefin polymerization, bis(cyclopentadienyl)titanium chloride and its derivatives serve as crucial catalyst precursors. When activated, typically by a co-catalyst, they form highly active species capable of polymerizing a variety of olefin monomers.

This compound is a classic example of a precursor for homogeneous polymerization catalysts. cmu.edu Unlike heterogeneous Ziegler-Natta catalysts, which have multiple types of active sites, metallocene-based catalysts like titanocene (B72419) dichloride typically form a single type of active center when activated. researchgate.net This "single-site" nature is a hallmark of metallocene catalysis. researchgate.netippi.ac.ir

The single-site characteristic affords significant control over the polymerization process, leading to polymers with a narrow molecular weight distribution (MWD). researchgate.net This uniformity in the polymer chains is a direct result of the uniform nature of the catalytic active sites. ippi.ac.ir Group 4 metallocenes, including titanocene derivatives, are recognized as single-site catalysts that generate cationic M(IV) active species. ippi.ac.ir The direct relationship between the catalyst's structure and the resulting polymer's properties makes understanding and designing these active sites crucial for tailoring polymer characteristics. ippi.ac.ir

This compound and related half-titanocene complexes are instrumental in the stereospecific polymerization of styrene (B11656) to produce syndiotactic polystyrene (sPS). chula.ac.thmdpi.comacs.org Syndiotactic polystyrene is a crystalline engineering thermoplastic with a high melting point (around 270°C) and a high rate of crystallization, making it a valuable industrial material. chula.ac.thacs.org

The first synthesis of sPS was achieved using a soluble titanocene compound activated by methylaluminoxane (B55162) (MAO). chula.ac.th Research has shown that while bis(cyclopentadienyl)titanium dichloride itself exhibits very low activity and syndioselectivity for styrene polymerization, mono-cyclopentadienyl titanium catalysts (half-titanocenes) like CpTiCl₃ are significantly more active and stereoselective. mdpi.comacs.orgmdpi.com For instance, the CpTiCl₃/MAO system is a classic catalytic system for producing sPS. mdpi.com The structure of the cyclopentadienyl (B1206354) ligand can be modified to enhance catalytic activity and stereoregularity; using a pentamethylcyclopentadienyl (Cp*) ligand, for example, can lead to sPS with higher molecular weight and improved stability of the catalytic system. nih.gov

| Catalyst Precursor | Co-catalyst | Monomer | Resulting Polymer | Key Finding |

| (η⁵-C₅H₅)₂TiCl₂ | MAO | Styrene | Atactic Polystyrene (low yield) | Very low activity and low syndioselectivity. mdpi.com |

| (η⁵-C₅H₅)TiCl₃ | MAO | Styrene | Syndiotactic Polystyrene (sPS) | High catalytic activity and stereoselectivity. mdpi.commdpi.com |

| (η⁵-C₅Me₅)TiCl₃ | MAO | Styrene | Syndiotactic Polystyrene (sPS) | Improved activity and produces sPS with higher molecular weight and stereoregularity compared to CpTiCl₃. nih.gov |

The activation of this compound is essential for its catalytic activity in olefin polymerization, a role fulfilled by co-catalysts. acs.orgacs.org Methylaluminoxane (MAO) is the most common and effective co-catalyst for activating metallocene precursors. chemicalbook.comacs.orgnih.gov

The interaction between the metallocene dichloride precursor and MAO generates an unsaturated cationic metallocene species, which is the active site for polymerization. acs.orgnih.gov This activation process involves the extraction of chloride ligands from the titanium center and methylation of the metal. nih.gov The resulting cationic metallocene is stabilized by a counteranion derived from MAO. nih.gov A large excess of MAO is often required to achieve high catalytic activity. acs.org The specific species within the complex structure of MAO responsible for activation are thought to be weak Lewis acid sites. nih.gov

Diethylaluminum chloride (DEAC) can also be used as a co-catalyst with bis(cyclopentadienyl)titanium dichloride for ethylene (B1197577) polymerization. acs.org The combination of these two components forms a soluble catalyst system. Other alkylaluminum compounds can also be employed. nouryon.com The type of activator used can significantly influence the nature of the active sites formed; for example, with MgCl₂-supported titanocene catalysts, using MAO can generate metallocene-type active sites leading to atactic polypropylene, while using triethylaluminum (B1256330) (TEA) can result in Ziegler-Natta-type sites producing poorly isotactic polypropylene. ippi.ac.ir

A key advantage of using single-site metallocene catalysts derived from this compound is the ability to control the polymer's molecular weight distribution (MWD) and microstructure. researchgate.netippi.ac.ir Homogeneous metallocene catalysts typically produce polymers with a narrow MWD, often with a dispersity (Đ) value approaching 2. researchgate.net This is a direct consequence of the uniform nature of the single active sites, where each catalytic center produces polymer chains of similar length. researchgate.net

The microstructure of the polymer, such as comonomer incorporation and stereochemistry, is also precisely controlled by the catalyst's structure. ippi.ac.ir For instance, in the copolymerization of ethylene and styrene, titanocene-based catalysts can produce amorphous styrene-ethylene copolymers with a well-defined random/alternating microstructure. acs.org The composition and microstructure of these copolymers are highly dependent on polymerization conditions like temperature and the ratio of catalyst to co-catalyst. acs.org The development of specific half-titanocene catalysts has enabled the synthesis of various cyclic olefin copolymers with controlled composition and, consequently, tailored thermal properties like glass transition temperature (Tg). ippi.ac.ir

Photopolymerization Systems

Beyond traditional olefin polymerization, this compound has emerged as a valuable component in photopolymerization systems, particularly those initiated by visible light.

Bis(cyclopentadienyl)titanium dichloride can act as a high-performance photoinitiator, especially for visible-light-induced polymerization. researchgate.net A novel photoinitiating system can be formulated using Cp₂TiCl₂ as a free radical initiator, combined with a silane (B1218182) (like tris(trimethylsilyl)silane) and an onium salt (such as diphenyliodonium (B167342) hexafluorophosphate). researchgate.netacs.org This system is effective for the polymerization of cationic resins under long-wavelength irradiation (λ > 400 nm), which includes light from sources like a Xe lamp, a diode laser, or even a household LED bulb. acs.org

The mechanism involves the generation of cyclopentadienyl and titanium-centered radicals upon light exposure. researchgate.net In the presence of air, these radicals can be further converted into peroxyl radicals. researchgate.net This process is highly efficient, achieving nearly 100% monomer conversion in aerated conditions. researchgate.netacs.org The generation of free radicals plays a crucial role in promoting the cationic polymerization process. acs.org This application showcases the versatility of bis(cyclopentadienyl)titanium dichloride, extending its utility from thermal polymerization catalysis to advanced photopolymerization systems. researchgate.netdntb.gov.ua

Free Radical and Cationic Photopolymerization

Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), a titanocene derivative, has demonstrated significant utility in photopolymerization, particularly in systems initiated by visible light. acs.orgacs.org It is a key component in photoinitiating systems for the ring-opening polymerization of cationic resins. acs.org Research has shown its effectiveness in a three-component system for free radical promoted cationic photopolymerization. researchgate.net This system typically consists of Cp₂TiCl₂, a silane such as tris(trimethylsilyl)silane (B43935) (TTMSS), and an onium salt like diphenyliodonium hexafluorophosphate (B91526) (Ph₂I⁺). acs.orgresearchgate.net

This combination is particularly effective for initiating the polymerization of epoxide monomers under long-wavelength irradiation (λ > 400 nm), using light sources such as Xe lamps, diode lasers, or even household LED bulbs. acs.orgacs.orgresearchgate.net The process leverages the generation of free radicals from the titanocene to indirectly initiate the cationic polymerization, achieving high efficiency with monomer conversions reaching nearly 100% even in aerated conditions. acs.orgacs.org

| Component | Role in Photopolymerization | Example |

| Titanocene Derivative | Photoinitiator (generates free radicals) | Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) |

| Silane | Co-initiator | Tris(trimethylsilyl)silane (TTMSS) |

| Onium Salt | Cation source | Diphenyliodonium hexafluorophosphate (Ph₂I⁺) |

| Monomer | Polymerizable resin | (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate |

Strategies for Oxygen Inhibition Reduction

A significant challenge in free radical photopolymerization is oxygen inhibition, where atmospheric oxygen interacts with initiating and propagating radicals to form peroxyl radicals, which are generally unreactive and terminate the polymerization process. Bis(cyclopentadienyl)titanium dichloride serves as a high-performance additive to mitigate this issue. nih.gov

In Situ Formation of Titanium-Based Nanoparticles during Photopolymerization

An innovative application of bis(cyclopentadienyl)titanium dichloride in photopolymerization is its ability to facilitate the in situ formation of titanium-based nanoparticles. nih.gov This process occurs concomitantly with the radical photopolymerization reaction under UV light activation and is mediated by the presence of oxygen. nih.gov

The photochemical process leads to the generation of Ti-based nanoparticles with diameters reported to range from 45 to 220 nm. nih.gov This in situ synthesis of metal nanoparticles within a polymerizing matrix is a novel approach, offering a method to produce polymer nanocomposites in a single step. The formation of these nanoparticles is linked to the SH2 mechanism, representing an original strategy for nanoparticle synthesis that deviates from the conventional reduction of metal salts. nih.gov

| Feature | Description |

| Process | In situ photoinduced and oxygen-mediated formation of Ti-based nanoparticles. nih.gov |

| Precursor | Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂). nih.gov |

| Condition | Occurs during radical photopolymerization under UV light. nih.gov |

| Nanoparticle Size | Diameters range from 45 to 220 nm. nih.gov |

| Proposed Mechanism | Linked to the SH2 process. nih.gov |

Mechanism of Polymerization Initiation and Propagation

The initiation mechanism involving bis(cyclopentadienyl)titanium dichloride is dependent on the type of polymerization.

In free radical polymerization , upon exposure to UV light, Cp₂TiCl₂ undergoes photofragmentation to generate cyclopentadienyl and titanium-centered radicals. These radicals can directly initiate the polymerization of monomers like acrylates. nih.gov

In free radical promoted cationic polymerization , the mechanism is more complex. The process, investigated using Electron Spin Resonance (ESR) experiments, involves the interaction of the three-component system (Cp₂TiCl₂, silane, and onium salt) under visible light. acs.orgacs.orgresearchgate.net The titanocene derivative absorbs light and interacts with the silane to generate silyl (B83357) radicals. These radicals can then react with the onium salt to produce cations that initiate the ring-opening polymerization of monomers like epoxides. researchgate.net

The propagation phase is significantly influenced by the presence of oxygen. In aerated media, the initially formed radicals react with oxygen to create peroxyl radicals. The key role of Cp₂TiCl₂ here is to counteract the terminating effect of these peroxyls. Through the demonstrated SH2 mechanism, Cp₂TiCl₂ converts the unreactive peroxyl radicals back into active, initiating radicals. nih.gov This allows the polymerization to propagate efficiently even in the presence of air, a distinct advantage for many practical applications.

Vii. Coordination Chemistry and Ligand Design

Synthesis and Structural Features of Novel Titanium Complexes

The versatility of the titanocene (B72419) dichloride precursor enables the synthesis of a wide range of derivatives through reactions with various donor ligands. These reactions typically involve the nucleophilic substitution of one or both chloride ligands.

Nitrogen-containing ligands have been extensively used to create new titanocene complexes. The coordination of these ligands to the titanium center often results in significant changes in the geometry and electronic structure of the parent titanocene dichloride.

Schiff Bases: Bidentate Schiff bases, derived from the condensation of salicylaldehyde (B1680747) with various primary amines, react with titanocene dichloride in a 1:1 molar ratio in the presence of a base like triethylamine. ias.ac.in This reaction leads to the formation of complexes with the general formula [Cp₂Ti(SB)Cl], where SB represents the Schiff base ligand. ias.ac.in Spectroscopic studies, including IR and NMR, confirm the coordination of the Schiff base to the titanium atom through the imine nitrogen and the phenolic oxygen. ias.ac.incibtech.org The appearance of new bands in the IR spectra in the regions of 570-540 cm⁻¹ and 525-425 cm⁻¹ are attributed to Ti-O and Ti-N stretching vibrations, respectively. ias.ac.in

Thiosemicarbazones: Thiosemicarbazones are another important class of N-donor ligands. They react with bis(cyclopentadienyl)titanium(IV) dichloride to form complexes where the thiosemicarbazone acts as a bidentate or tridentate ligand. researchgate.netzenodo.orgijrti.orgjetir.org For instance, reactions with isatin (B1672199) thiosemicarbazones yield five-coordinate complexes of the type [Cp₂Ti(L)], where L is the deprotonated thiosemicarbazone ligand. researchgate.net The coordination typically occurs through the azomethine nitrogen and the sulfur atom of the thiolate group. researchgate.netijrti.org The IR spectra of these complexes show a downward shift in the ν(C=N) band, indicating coordination through the imine nitrogen. ijrti.org

Anilines: While simple anilines can coordinate to the titanocene moiety, more complex structures involving aniline (B41778) derivatives have also been explored. For example, titanocene complexes have been designed with N,O-ligands derived from anthranilic acid for use in catalytic reactions. acs.org

The structural features of these N-donor ligand complexes often reveal a distorted tetrahedral or trigonal bipyramidal geometry around the titanium center, depending on the coordination number.

Oxygen-donor ligands, particularly carboxylates and diketonates, form stable complexes with the titanocene framework. These complexes have been investigated for their potential applications in medicinal chemistry and catalysis. mdpi.comnih.govresearchgate.net

Carboxylates: A variety of titanocene(IV) dicarboxylate complexes have been synthesized through several methods, including the reaction of titanocene dichloride with sodium or silver salts of carboxylic acids. mdpi.comnih.gov These reactions result in the substitution of both chloride ligands. X-ray diffraction studies have confirmed the structure of these complexes, revealing the coordination of the carboxylate ligands to the titanium center. mdpi.comnih.gov The stability of these carboxylate derivatives in aqueous media is often greater than that of the parent titanocene dichloride. mdpi.comnih.govresearchgate.net

Diketonates: Budotitane, a titanium(IV) complex with diketonate ligands, was developed as a potential anticancer agent. pharmacy180.com Although not a direct derivative of bis(cyclopentadienyl)titanium dichloride, its development highlights the significance of O-donor ligands in titanium chemistry. The synthesis of such complexes typically involves the reaction of a titanium precursor like titanium tetrachloride with the corresponding diketonate. pharmacy180.com

Sulfur-donor ligands have also been employed in the design of novel titanocene complexes. Thiolate complexes, for instance, have been synthesized by reacting titanocene dichloride with thiols in the presence of a base. These reactions can yield both mixed chloride-thiolate complexes, [Cp₂Ti(SR)Cl], and bis(thiolate) complexes, [Cp₂Ti(SR)₂]. Another synthetic route involves the oxidative addition of disulfides to an in-situ generated "Cp₂Ti" species. researchgate.net

The titanocene unit can be incorporated into larger, more complex molecular architectures, including heterometallic and bimetallic systems. These structures can exhibit unique electronic and catalytic properties arising from the interaction between the different metal centers.

Heterometallic Complexes: Innovative early/late Ti-Pt heterobimetallic complexes have been synthesized and characterized. nih.gov These complexes combine the properties of both titanium and platinum, leading to synergistic biological activities. nih.gov Similarly, heterometallic Ti-Au, Ti-Pd, and Ti-Pt compounds have been prepared using titanocene-phosphine derivatives as precursors. nih.gov The linkage between the titanocene and the other metal is typically facilitated by a bridging ligand.

Bimetallic Complexes: Bimetallic bis-titanocene complexes have also been reported. For example, a bimetallic Ti(III)/Ti(III) complex featuring a vinylcarboxylate bridge, [(Cp₂Ti)₂(O₂C₃TMS₂)], has been synthesized and its electronic structure and reactivity have been studied. nih.gov In some cases, dimeric structures with bridging chlorides, [(C₅H₅)₂TiCl]₂, are formed, particularly in the titanium(III) oxidation state. wikipedia.orgwikiwand.com

Influence of Ligand Environment on Electronic Properties and Reactivity

The nature of the ligands coordinated to the titanocene core has a profound impact on the electronic properties and subsequent reactivity of the complex. mdpi.com By modifying the ligand framework, it is possible to fine-tune the Lewis acidity of the titanium center, as well as the lability and binding characteristics of the other ligands. mdpi.com

The electronic properties of the ligands, whether they are electron-donating or electron-withdrawing, directly influence the electron density at the titanium center. For instance, electron-withdrawing substituents on the cyclopentadienyl (B1206354) rings or the ancillary ligands can increase the Lewis acidity of the titanium atom. acs.orgmdpi.com This modulation of electronic properties is crucial for catalytic applications, as it can affect the catalytic performance of the titanocene complex. mdpi.com

The redox potential of titanocene complexes is also highly dependent on the ligand environment. The reduction potentials of various ligand-modified titanocene catalysts have been shown to correlate with the Hammett parameters of the cyclopentadienyl substituents and the pKa values of the corresponding acids of the ancillary ligands. diva-portal.org For example, electron-rich cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand, can significantly increase the reducing strength of the active catalyst. diva-portal.orgmdpi.com Conversely, stronger coordinating ancillary ligands can decrease the reducing strength. diva-portal.org

The reactivity of titanocene complexes is also dictated by the ligand sphere. For example, in the context of nitrogen fixation, the displacement of chloride or methoxy (B1213986) ligands by a dinitrogen molecule is a critical step. The stronger Ti-O bond compared to the Ti-Cl bond makes the displacement of a methoxy ligand more difficult, thus affecting the catalytic activity. mdpi.com

Chelation and Bridging Ligand Effects

Chelation and the presence of bridging ligands introduce additional structural constraints and can significantly alter the properties and reactivity of titanocene complexes.

Chelation Effects: Chelating ligands, which bind to the metal center through two or more donor atoms, generally form more stable complexes compared to their monodentate counterparts. This is known as the chelate effect. In the context of titanocene chemistry, the use of bidentate or tridentate Schiff bases and thiosemicarbazones leads to the formation of stable, well-defined complexes. cibtech.orgwikipedia.org The rigid structure imposed by chelation can influence the stereochemistry of reactions catalyzed by these complexes.

Bridging Ligand Effects: Bridging ligands play a crucial role in the formation of bimetallic and polymetallic titanocene architectures. Chloride ions can act as bridging ligands, leading to the formation of dimeric structures like [(C₅H₅)₂TiCl]₂. wikipedia.org More complex organic ligands can also bridge two titanocene units or a titanocene unit and another metal center. researchgate.netnih.gov These bridging ligands can facilitate electronic communication between the metal centers, leading to cooperative effects in reactivity and catalysis. For instance, in the bimetallic vinylcarboxylate complex [(Cp₂Ti)₂(O₂C₃TMS₂)], the bridging ligand mediates the interaction between the two titanium centers. nih.gov

Interactive Data Table of Selected Titanocene Complexes and Their Properties

| Complex | Ligand Type | Key Structural Feature | Relevant Property |

| [Cp₂Ti(SB)Cl] | Schiff Base (N,O-donor) | Bidentate coordination | Ti-N and Ti-O bonds formed ias.ac.in |

| [Cp₂Ti(L)] | Thiosemicarbazone (N,S-donor) | Five-coordinate Ti center | Coordination via imine-N and thiolate-S researchgate.net |

| [Cp₂Ti(OOCR)₂] | Carboxylate (O-donor) | Dicarboxylate substitution | Increased hydrolytic stability mdpi.comnih.gov |

| [(Cp₂Ti)₂(O₂C₃TMS₂)] | Bridging Vinylcarboxylate | Bimetallic Ti(III)/Ti(III) core | Cooperative redox chemistry nih.gov |

| [(C₅H₅)₂TiCl]₂ | Bridging Chloride | Dimeric structure | Exists in equilibrium with monomer in THF wikipedia.org |

Ligand Design Principles for Targeted Applications

The versatility of bis(cyclopentadienyl)titanium dichloride as a precursor for various applications stems from the ability to systematically modify its ligand sphere. The design principles for creating derivatives with tailored properties primarily focus on two key areas: modification of the cyclopentadienyl (Cp) rings and substitution of the anionic chloride ligands. These modifications allow for the fine-tuning of the compound's electronic, steric, and solubility properties to enhance its efficacy in specific roles, from catalysis to medicine.

Viii. Interdisciplinary Research Areas and Emerging Applications

Mechanistic Investigations of Biological Activity (In Vitro Studies)

The potential of titanocene (B72419) dichloride as an anti-cancer agent has spurred extensive research into its mechanisms of action at the cellular and molecular levels. These investigations have revealed complex interactions with key biological components and pathways.

A primary focus of mechanistic studies has been the interaction of titanocene dichloride with cellular macromolecules. Evidence strongly suggests that DNA is a key target for this organometallic compound. In vitro studies have demonstrated the formation of titanium-DNA adducts in human ovarian carcinoma cells treated with titanocene dichloride. nih.gov It is proposed that the Ti(IV) ion can bind to the phosphodiester backbone of DNA. nih.gov This interaction is believed to cause significant structural changes to the DNA molecule, rather than cleaving the phosphodiester bonds to induce strand breaks. nih.gov

Beyond DNA, the interaction with proteins is crucial for the transport and activity of titanocene dichloride. The iron-transport protein transferrin is thought to play a key role in delivering Ti(IV) to cells. chemicalbook.comnih.gov This "Trojan horse" strategy suggests that cancer cells, which often have a high demand for iron, may readily uptake the titanium-transferrin complex. nih.gov Once inside the cell, the titanium species can be released and interact with other biomolecules. nih.gov

Table 1: Investigated Biomolecular Interactions of Bis(cyclopentadienyl)titanium dichloride

| Interacting Biomolecule | Type of Interaction | Observed Effect |

| DNA | Formation of Titanium-DNA adducts nih.gov | Induces structural changes nih.gov |

| Binding to phosphodiester backbone nih.gov | ||

| Proteins | Binding to Transferrin (Tf) chemicalbook.comnih.gov | Facilitates cellular uptake of Ti(IV) chemicalbook.comnih.gov |

The interaction of bis(cyclopentadienyl)titanium dichloride with biomolecules triggers a cascade of events that disrupt normal cellular processes. A significant effect is the perturbation of the cell cycle. Studies have shown that treatment with titanocene dichloride induces a block in the late S/early G2 phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is indicative of DNA damage. nih.govresearchgate.net

In response to this damage, cells can activate apoptotic pathways. Titanocene dichloride has been shown to induce apoptosis, a form of programmed cell death, and this can occur from any phase of the cell cycle. nih.govresearchgate.net A key protein involved in the DNA damage response, p53, has been observed to accumulate rapidly in cells treated with the compound, further supporting its role as a DNA-damaging agent. nih.govresearchgate.net The induction of apoptosis is a critical component of its anti-proliferative activity. nih.gov While the effects on DNA replication and apoptosis are well-documented, the specific modulation of transcription and zinc homeostasis by this compound is less detailed in the provided research.

The promising anti-neoplastic activity of titanocene dichloride, coupled with challenges such as its hydrolytic instability, has driven efforts to rationally design and synthesize new analogues with improved properties. mdpi.comtaylorandfrancis.com The goal is to create derivatives that are more stable in aqueous environments, exhibit greater cytotoxicity towards cancer cells, and potentially overcome drug resistance. mdpi.comnih.gov

Strategies for modification include substituting the chloride ligands with other groups or altering the cyclopentadienyl (B1206354) (Cp) rings. nih.govnih.gov For instance, replacing chloride with fluoride (B91410) to create bis(cyclopentadienyl)titanium difluoride has been explored. researchgate.net Another approach involves introducing substituents on the Cp rings. nih.gov For example, benzyl-substituted titanocenes have been developed and have shown improved cytotoxic activity. nih.gov Electrochemical studies suggest that ligands that are bidentately bound to the titanium center or are acceptor carboxylate ligands may be promising for creating more effective, biologically active titanocene derivatives. mdpi.com These modifications aim to fine-tune the compound's electronic and steric properties to enhance its therapeutic potential. mdpi.comnih.gov

Table 2: Strategies for the Rational Design of Titanocene Analogues

| Modification Strategy | Example | Desired Outcome |

| Substitution of Chloride Ligands | Replacement with fluoride ligands researchgate.net | Altered stability and biological activity researchgate.net |

| Introduction of dicarboxylate ligands mdpi.com | Improved stability and tailored redox potential mdpi.com | |

| Modification of Cyclopentadienyl Rings | Introduction of benzyl (B1604629) substituents nih.gov | Enhanced cytotoxic activity nih.gov |

| Functionalization of the Cp ring nih.gov | Broader chemical diversity and targeted delivery nih.gov |

Applications in Materials Science

The unique chemical properties of bis(cyclopentadienyl)titanium dichloride make it a valuable precursor in the field of materials science, particularly for the synthesis of advanced titanium-based materials.

Bis(cyclopentadienyl)titanium dichloride serves as a versatile precursor for the controlled synthesis of titanium-containing nanomaterials. It has been successfully used in a one-pot, template-free method to create hollow titanium dioxide (TiO₂) nanostructures. chemicalbook.comresearchgate.net This process relies on the mismatched hydrolysis rates of the chloride and cyclopentadienyl ligands in the precursor molecule, which drives a morphological transformation from solid spheres to hollow structures through an Ostwald ripening process. chemicalbook.comresearchgate.net The size and morphology of the resulting TiO₂ nanomaterials can be controlled by adjusting the reaction conditions. chemicalbook.comresearchgate.net

Furthermore, the compound can be used in photochemical processes to generate Ti-based nanoparticles in situ. nih.govresearchgate.net Under UV light activation, bis(cyclopentadienyl)titanium dichloride can participate in radical photopolymerization reactions, leading to the formation of nanoparticles with diameters ranging from 45 to 220 nm. nih.govresearchgate.net This photochemical approach represents an original method for the synthesis and incorporation of titanium nanoparticles into materials. nih.gov

In the broader context of surface technologies, organometallic precursors like titanocene dichloride are utilized in chemical vapor deposition (CVD) processes. Specifically, bis(cyclopentadienyl)titanium dichloride has been investigated as a precursor for the deposition of titanium carbide (TiC) coatings. acs.org This application is relevant for creating hard, wear-resistant surfaces on various substrates. The thermal behavior and pyrolysis of the compound are critical parameters that influence the quality and properties of the deposited TiC films. acs.org While this demonstrates its utility in creating titanium-based coatings, the broader application in general surface modification technologies is an area of ongoing research.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and application of organometallic compounds like bis(cyclopentadienyl)titanium dichloride (also known as titanocene dichloride). Research in this area focuses on developing more environmentally benign synthetic routes and utilizing the unique reactivity of titanocene derivatives in sustainable chemical transformations.

A significant focus within the green chemistry applications of titanocene dichloride lies in the use of its reduced form, bis(cyclopentadienyl)titanium chloride (Cp₂TiCl), as a versatile single-electron transfer (SET) reagent. espe.edu.ecresearchgate.net This reagent aligns with several key principles of green chemistry, including catalysis, the use of safer solvents, and waste minimization. researchgate.net The generation of the active Cp₂TiCl species from the commercially available and stable Cp₂TiCl₂ is a critical step where sustainable approaches are being actively explored.

Furthermore, alternative and greener reducing agents are being investigated to replace traditional metal dusts. These include organosilicon compounds and electrochemical reduction methods, which help to avoid the production of metal-derived waste. espe.edu.ecscielo.org.mx Photoredox catalysis has also emerged as a powerful and sustainable method for generating the active Cp₂TiCl species. scielo.org.mx

The table below provides a comparative overview of different methods for the generation of the green reagent Cp₂TiCl from bis(cyclopentadienyl)titanium dichloride, highlighting the advantages and disadvantages of each approach in the context of green chemistry.

The application of Cp₂TiCl/H₂O systems as a sustainable method for the reduction of various organic functional groups further underscores the green chemistry potential of titanocene dichloride derivatives. mdpi.com This system is considered safe, efficient, selective, and low-cost, presenting a viable alternative to many traditional reducing agents. mdpi.com

Future Directions in Titanocene Research

The field of titanocene research continues to expand into new and exciting interdisciplinary areas, driven by the unique chemical properties of bis(cyclopentadienyl)titanium dichloride and its derivatives. Future research is poised to build upon the foundational work in organic synthesis and catalysis, branching into materials science, medicine, and sustainable energy.

One of the most promising future directions is the continued development of next-generation anticancer agents . While titanocene dichloride itself showed limited success in clinical trials, its potential as a structural framework for new cytotoxic compounds remains a significant area of interest. nih.govmdpi.com Research is focused on modifying the titanocene structure to enhance hydrolytic stability, improve solubility, and increase selectivity for cancer cells. benthamdirect.comresearchgate.net This includes the synthesis of titanocene derivatives with functionalized cyclopentadienyl rings or the replacement of chloride ligands with other groups to create more potent and less toxic anticancer drugs. nih.govmdpi.com The functionalization of mesoporous materials with titanocene complexes is also being explored as a novel drug delivery strategy. nih.gov

In the realm of sustainable chemistry and energy , titanocene dichloride is emerging as a key player. Its application in photocatalysis is a rapidly developing field. rsc.org Notably, titanocene dichloride can act as a photoredox catalyst under green light irradiation, enabling efficient radical chemistry for reactions like the reduction of epoxides under mild conditions. nih.gov This opens up new avenues for harnessing visible light to drive chemical transformations. Furthermore, titanocene dichloride is being utilized as a precursor for the synthesis of advanced nanomaterials . chemicalbook.comresearchgate.net A notable example is the template-free fabrication of hollow TiO₂ nanostructures, which have shown enhanced performance in photocatalytic hydrogen production. chemicalbook.comresearchgate.netrsc.org This application is particularly relevant to the development of clean energy technologies. Another emerging application is in the electrocatalytic reduction of nitrogen for the sustainable production of ammonia. mdpi.com

The versatility of titanocene complexes in organic synthesis also continues to be explored, with a focus on developing novel catalytic transformations. This includes their use in radical cyclizations for the synthesis of complex natural products and in the development of new C-C and C-O bond-forming reactions. researchgate.net The tunability of the redox potential of titanocene catalysts through ligand modification allows for the rational design of catalysts for specific synthetic challenges. diva-portal.org

The following table summarizes some of the key future directions and emerging applications in titanocene research.

Q & A

Q. What are the standard protocols for synthesizing bis(cyclopentadienyl)titanium chloride, and how can purity be validated experimentally?

this compound is typically synthesized via the reaction of titanium tetrachloride with cyclopentadienyl sodium in anhydrous tetrahydrofuran (THF) under inert conditions . Key steps include:

- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent hydrolysis/oxidation.

- Purity validation : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR to confirm cyclopentadienyl ligand integrity) and elemental analysis (C/H/Ti/Cl ratios).

- Crystallization : Recrystallize from toluene/hexane mixtures to isolate high-purity crystals for X-ray diffraction (XRD) structural confirmation .

Q. How should researchers mitigate safety risks when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store in sealed, argon-purged containers at 2–8°C to prevent decomposition.

- Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation for persistent irritation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

- UV-Vis spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in THF (λ~350–450 nm) to probe electronic transitions.

- Electron paramagnetic resonance (EPR) : Detect paramagnetic impurities (e.g., Ti³⁺ species) in reduced samples.

- Infrared (IR) spectroscopy : Monitor cyclopentadienyl ring vibrations (C–H stretching at ~3100 cm⁻¹) to confirm ligand integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in olefin polymerization?

Contradictions often arise from variations in:

- Co-catalyst systems : Compare methylaluminoxane (MAO) vs. boron-based activators; MAO typically enhances activity but introduces Al-based impurities .

- Experimental design : Use factorial design (e.g., varying Ti:Al ratios, temperature, solvent polarity) to isolate critical variables .

- Data normalization : Express activity as turnover frequency (TOF) to account for catalyst loading differences.

- Controlled replication : Repeat experiments under identical conditions (e.g., anhydrous toluene, 25°C) and validate with in situ IR monitoring .

Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in C–H activation?

- Density functional theory (DFT) : Use B3LYP/6-31G* basis sets to model Ti–Cl bond dissociation energies and transition states.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. dichloromethane) on reaction kinetics.

- Natural bond orbital (NBO) analysis : Quantify charge distribution between Ti centers and cyclopentadienyl ligands to predict regioselectivity .

Q. How should researchers design experiments to assess this compound’s stability under varying redox conditions?

- Electrochemical testing : Perform cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) to measure redox potentials (E₁/₂ for Ti⁴⁺/Ti³⁺ couples).

- Controlled atmosphere studies : Compare stability under N₂ vs. O₂ atmospheres using in situ Raman spectroscopy.

- Long-term stability assays : Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS) over 30-day intervals at 25°C and 40°C .

Q. What statistical approaches are recommended for analyzing discrepancies in crystallographic data for this compound polymorphs?

- Rietveld refinement : Resolve lattice parameter inconsistencies using XRD data (e.g., monoclinic vs. orthorhombic phases).

- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in bond length/angle datasets.

- Error propagation modeling : Quantify uncertainties in thermal parameters (Ueq) to assess data reliability .

Methodological Guidance

- Experimental replication : Always include triplicate trials and negative controls (e.g., ligand-free TiCl₄) to validate results .

- Data transparency : Publish raw NMR/GC-MS spectra and crystallographic CIF files in supplementary materials .

- Ethical reporting : Disclose conflicts of interest (e.g., funding from titanium suppliers) and adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.